

Orthogonal methods for H-Arg-Trp-OH.TFA characterization

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Compound of Interest		
Compound Name:	H-Arg-Trp-OH.TFA	
Cat. No.:	B12943198	Get Quote

A comprehensive characterization of synthetic peptides, such as **H-Arg-Trp-OH.TFA**, is crucial for ensuring its identity, purity, and structural integrity, which are critical parameters for its application in research and drug development. A multi-faceted approach employing orthogonal methods is highly recommended by regulatory agencies to obtain a complete and reliable assessment of the molecule. This guide provides a comparative overview of four key orthogonal methods for the characterization of **H-Arg-Trp-OH.TFA**: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Comparative Overview of Orthogonal Methods

Each analytical technique offers unique insights into the physicochemical properties of **H-Arg-Trp-OH.TFA**. The following table summarizes the primary information obtained from each method.



Analytical Method	Information Provided	Sample Consumption	Throughput
RP-HPLC	Purity, quantification, and detection of impurities.	Low	High
LC-MS	Molecular weight confirmation, impurity identification, and sequence verification.	Low	High
NMR Spectroscopy	Definitive structure elucidation, conformational analysis, and quantification.	High	Low
FT-IR Spectroscopy	Secondary structure information and functional group identification.	Low to Moderate	Medium

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.

Data Presentation: RP-HPLC Analysis of H-Arg-Trp-OH.TFA

Parameter	Result
Retention Time (t_R_)	12.5 min
Purity (by area %)	>99.5%
Impurities	<0.5% (sum of all)



Experimental Protocol: RP-HPLC

- Instrumentation: An HPLC system equipped with a UV detector is used.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size) is employed.
- Mobile Phase:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is applied.
- Flow Rate: The flow rate is maintained at 1.0 mL/min.
- Detection: UV detection is performed at 220 nm and 280 nm to monitor the peptide backbone and the tryptophan side chain, respectively.
- Sample Preparation: The H-Arg-Trp-OH.TFA sample is dissolved in Mobile Phase A at a concentration of 1 mg/mL.
- Injection Volume: 10 μL of the sample solution is injected.

Workflow for RP-HPLC Analysis



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Caption: Workflow for purity analysis of H-Arg-Trp-OH.TFA by RP-HPLC.



Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for confirming the molecular weight and identifying impurities.

Data Presentation: LC-MS Analysis of H-Arg-Trp-OH.TFA

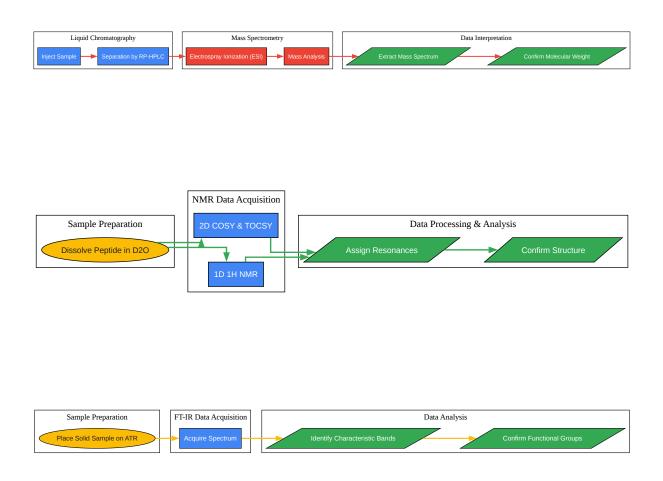
Parameter	Result
Theoretical Mass (Monoisotopic)	359.19 Da
Observed Mass [M+H]+	360.20 Da
Mass Accuracy	< 5 ppm
Major Impurities Detected	None

Experimental Protocol: LC-MS

- Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer is used.
- Chromatography: The same chromatographic conditions as the RP-HPLC method are employed.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120°C.
- Data Acquisition: Data is acquired in full scan mode to detect all ions.



Workflow for LC-MS Analysis



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